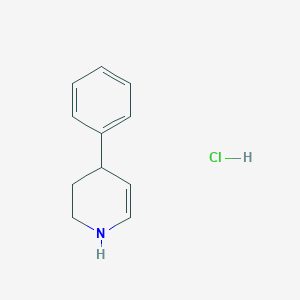
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride
Cat. No. B8512762
Key on ui cas rn:
84473-59-6
M. Wt: 195.69 g/mol
InChI Key: JBZWJMSEWXZHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303593B1
Procedure details


A mixture of 20.5 g (104.9 mmol) of 4-phenyltetrahydropyridine hydrochloride (Aldrich) and 0.5 g of 10% Pd/C in 40 mL of H2O and 160 mL of EtOH was stirred under hydrogen at 45 psi for 2 h. The reaction mixture was then filtered though a thin pad of celite eluting with EtOH and H2O. The filtrate was concentrated and the residue was stirred in 75 mL of ether. To it at 0° C. was added 5 g of solid NaOH. The layers were separated and the aqueous layer was extracted with ether. The combined organic fractions were washed with sat'd NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was crystalized from cold heptane to give 10 g of the title compound. 1H NMR (CDCl3) δ7.33 (t, 2H, J=7.7 Hz), 7.25-7.28 (m, 3H), 6.90 (bs, 1H), 3.65 (d, 2H, J=12.6 Hz), 3.04 (d of d,2H, J=13.0, 2.5 hz), 2.78 (t of d, 1H, J=12.1, 3.2 Hz), 2.21-2.30 (m,2H), 2.05 (d, 2H, J=14.0 Hz).



Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]1([CH:8]2[CH:13]=[CH:12][NH:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O.CCO.[Pd]>[C:2]1([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C1CCNC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under hydrogen at 45 psi for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered though a thin pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with EtOH and H2O
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue was stirred in 75 mL of ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To it at 0° C. was added 5 g of solid NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic fractions were washed with sat'd NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystalized from cold heptane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

